molecular formula C12H13BrO2 B1528664 4-(4-Bromobenzoyl)oxane CAS No. 1341292-56-5

4-(4-Bromobenzoyl)oxane

Cat. No. B1528664
M. Wt: 269.13 g/mol
InChI Key: WWVQJNOBZNKTNM-UHFFFAOYSA-N
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Description

4-(4-Bromobenzoyl)oxane is a synthetic compound. It has a molecular weight of 269.13 g/mol and 476.124 .


Molecular Structure Analysis

The IUPAC name for 4-(4-Bromobenzoyl)oxane is (4-bromophenyl) (tetrahydro-2H-pyran-4-yl)methanone . The InChI code is 1S/C12H13BrO2/c13-11-3-1-9 (2-4-11)12 (14)10-5-7-15-8-6-10/h1-4,10H,5-8H2 .


Physical And Chemical Properties Analysis

4-(4-Bromobenzoyl)oxane is a powder . It has a molecular weight of 269.13 g/mol and 476.124 .

Scientific Research Applications

Flame Retardants and Environmental Impacts

Brominated flame retardants (BFRs) play a critical role in reducing the flammability of materials. Novel brominated flame retardants (NBFRs) are increasingly used due to restrictions on older BFRs. These compounds, including those similar to "4-(4-Bromobenzoyl)oxane," have been studied for their occurrence in indoor air, dust, consumer goods, and their potential environmental and health impacts. The research emphasizes the importance of understanding the environmental fate, toxicity, and occurrence of these compounds in various matrices (Zuiderveen, Slootweg, & de Boer, 2020).

Heterocyclic Compounds in Medicinal Chemistry

The structural motif of "4-(4-Bromobenzoyl)oxane" is indicative of its potential use in synthesizing heterocyclic compounds. For instance, 1,3,4-oxadiazoles are notable for their wide range of biological activities, and research into these compounds has been driven by their potential therapeutic applications. The synthesis and pharmacological evaluation of 1,3,4-oxadiazole derivatives have been a significant area of interest, highlighting the importance of such structures in developing new medicinal agents with various bioactivities (Verma et al., 2019).

Water Contamination and Treatment

Compounds similar to "4-(4-Bromobenzoyl)oxane" have been implicated in environmental pollution, such as 1,4-dioxane, a contaminant in water that poses significant challenges for remediation due to its stability and solubility in water. Research into the state of contamination and the evaluation of treatment technologies is crucial for addressing the presence of such recalcitrant compounds in the environment (Godri Pollitt et al., 2019).

Safety And Hazards

The safety information for 4-(4-Bromobenzoyl)oxane includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(4-bromophenyl)-(oxan-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO2/c13-11-3-1-9(2-4-11)12(14)10-5-7-15-8-6-10/h1-4,10H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVQJNOBZNKTNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromobenzoyl)oxane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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